molecular formula C20H23NO2 B13759101 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione CAS No. 76-46-0

2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione

Cat. No.: B13759101
CAS No.: 76-46-0
M. Wt: 309.4 g/mol
InChI Key: MOHROYYFEDIUMI-UHFFFAOYSA-N
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Description

2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a cyclohexyl group and a hexynyl group attached to an isoindole-1,3-dione core, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione can be achieved through several synthetic routesThis process typically requires the use of a solvent such as toluene and may involve heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using phthalic anhydride and appropriate amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized isoindole-1,3-dione derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the hexynyl and cyclohexyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

76-46-0

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(2-hex-1-ynylcyclohexyl)isoindole-1,3-dione

InChI

InChI=1S/C20H23NO2/c1-2-3-4-5-10-15-11-6-9-14-18(15)21-19(22)16-12-7-8-13-17(16)20(21)23/h7-8,12-13,15,18H,2-4,6,9,11,14H2,1H3

InChI Key

MOHROYYFEDIUMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1CCCCC1N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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